molecular formula C11H9F6NO2 B2665871 N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide CAS No. 1992-24-1

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide

Cat. No. B2665871
CAS RN: 1992-24-1
M. Wt: 301.188
InChI Key: HBGYOKOCPHASLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide” is a compound with the CAS Number: 1992-24-1 . It has a molecular weight of 301.19 . The IUPAC name for this compound is N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide . It is a yellow to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F6NO2/c1-6(19)18-8-4-2-7(3-5-8)9(20,10(12,13)14)11(15,16)17/h2-5,20H,1H3,(H,18,19) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a storage temperature of 2-8°C .

Scientific Research Applications

Biological Activities

  • β3-Adrenergic Receptor Agonism and Hypoglycemic Activity : Certain N-phenyl acetamide derivatives have been evaluated for their agonistic activity against human β3-adrenergic receptors, which are potential targets for treating obesity and type 2 diabetes. Some of these compounds displayed significant hypoglycemic activity in rodent diabetes models (Maruyama et al., 2012).

  • Antioxidant Properties : N-(substituted phenyl) acetamide derivatives have been synthesized and assessed for their antioxidant activity using various methods. Some compounds showed significant activity, which is vital for developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Chemical Synthesis and Characterization

  • Synthesis of Fluorinated Derivatives : The synthesis of fluorinated derivatives of certain acetamide compounds has been explored, providing insights into the chemistry of such compounds and their potential applications (Kuznecovs et al., 2020).

  • Metallophthalocyanines with Phenoxyacetamide Units : New metallophthalocyanines with four phenoxyacetamide units have been synthesized. These compounds exhibited increased solubility compared to unsubstituted phthalocyanines, which is crucial for various applications (Ağırtaş & İzgi, 2009).

Medicinal Chemistry and Therapeutics

  • Anticancer Activity : N-(4-(benzothiazole-2-yl)phenyl)acetamide derivatives have been synthesized and evaluated for anticancer activity. Some derivatives showed considerable activity against various cancer cell lines (Yurttaş et al., 2015).

  • Anti-inflammatory Activity : Studies on N-(2-hydroxy phenyl) acetamide and its derivatives have indicated anti-arthritic and anti-inflammatory properties in animal models. These compounds showed promise in reducing inflammation-related cytokines and oxidative stress markers (Jawed et al., 2010).

Pharmacology

  • Malonyl-CoA Decarboxylase Inhibitors : Derivatives of N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide have been identified as potent malonyl-CoA decarboxylase inhibitors, suggesting potential use in treating ischemic heart diseases (Cheng et al., 2006).

Crystallography and Molecular Structure

  • Structural Analysis of Derivatives : Crystal and molecular structures of various acetamide derivatives have been studied, revealing insights into their chemical behavior and potential applications in different fields, such as material science and drug design (Chi et al., 2018).

Safety And Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO2/c1-6(19)18-8-4-2-7(3-5-8)9(20,10(12,13)14)11(15,16)17/h2-5,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGYOKOCPHASLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide

Synthesis routes and methods

Procedure details

A solution of 5 g (19.3 mmol) of 2-(4-amino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol in 25 mL of pyridine was treated with 2.2 mL (23.3 mmol) of Ac2O. The mixture was stirred at 60° C. for 2 hours and the solvent partially evaporated. The residue was distributed between a diluted aqueous solution of HCl and Et2O. The combined organic phases were dried over Na2SO4 and evaporated to yield 5.7 g of crude N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-acetamide that was dissolved in 100 mL of DMF, treated with 3.4 mL (22.7 mmol) of DBU and then dropwise at 0° C. with 3.8 mL (22.7 mmol) of TESCl. The mixture was stirred at RT for 10 hours and then poured into a saturated aqueous solution of NH4Cl and Et2O. The phases were separated and the aqueous one was extracted with Et2O. The combined organic phases were dried over Na2SO4 and evaporated to yield 8.3 g of crude N-[4-(2,2,2-trifluoro-1-triethylsilanyloxy-1-trifluoromethyl-ethyl)-phenyl]-acetamide which was dissolved in 100 mL of THF and treated with 3.4 mL of a 1M BH3*THF-solution in THF. The mixture was kept at reflux for 4 hours and the solvent partially evaporated. After addition of a saturated aqueous solution of NH4Cl and Et2O, the phases were separated and the aqueous one was extracted with Et2O. The combined organic phases were dried over Na2SO4 and evaporated. Column chromatography on silica gel with n-heptane/EtOAc 9:1 yielded 7.5 g (96%) of ethyl-[4-(2,2,2-trifluoro-1-triethylsilanyloxy-1-trifluoromethyl-ethyl)-phenyl]-amine, light yellow oil, MS: 402 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.